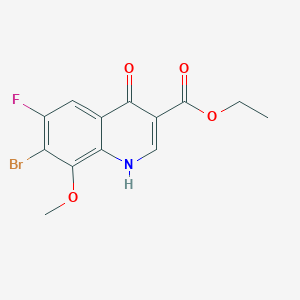
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, agriculture, and material science. The incorporation of bromine, fluorine, hydroxyl, and methoxy groups into the quinoline structure enhances its chemical reactivity and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by halogenation and esterification reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the yield and minimizing by-products. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Esterification and Hydrolysis: The ester group can be hydrolyzed to a carboxylic acid or esterified with different alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions can produce ketones or alkanes .
Wissenschaftliche Forschungsanwendungen
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents with antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is used in studies to understand the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The presence of halogen atoms and hydroxyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways involved in DNA replication, protein synthesis, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Ethyl 7-bromo-6-fluoro-4-hydroxy-8-methoxyquinoline-3-carboxylate is unique due to the specific combination of bromine, fluorine, hydroxyl, and methoxy groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C13H11BrFNO4 |
|---|---|
Molekulargewicht |
344.13 g/mol |
IUPAC-Name |
ethyl 7-bromo-6-fluoro-8-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H11BrFNO4/c1-3-20-13(18)7-5-16-10-6(11(7)17)4-8(15)9(14)12(10)19-2/h4-5H,3H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
AKIMPOOAFHEPLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC2=C(C(=C(C=C2C1=O)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



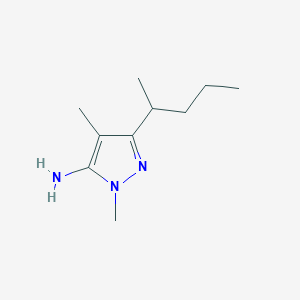

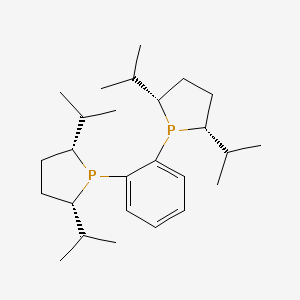



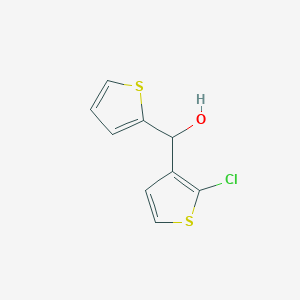



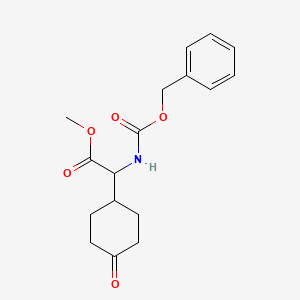
![(1,1-Dioxidonaphtho[1,2-b]thiophen-2-yl)methyl carbonochloridate](/img/structure/B13087465.png)

